REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][C:10]2([CH2:15][OH:16])[CH2:13][C:12](=[O:14])[CH2:11]2)[CH:5]=[C:4]([Cl:17])[N:3]=1.[BH4-].[Na+].Cl.C(O)C>C(O)C>[NH2:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][C:10]2([CH2:15][OH:16])[CH2:11][CH:12]([OH:14])[CH2:13]2)[CH:5]=[C:4]([Cl:17])[N:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)NCC1(CC(C1)=O)CO)Cl
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Name
|
|
Quantity
|
80 mL
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Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
hydrochloric acid ethanol
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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Cl.C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The mixture was stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (chloroform:methanol=100:7)
|
Type
|
CUSTOM
|
Details
|
to give white crystals (2.14 g, quantitative), m.p. 136-139° C. (ethyl acetate)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=CC(=N1)NCC1(CC(C1)O)CO)Cl
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |